N-(1-cyanocyclopentyl)-2-(3-methylpiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-(3-methylpiperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-cyanocyclopentyl)-2-(3-methylpiperidin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in modulating immune responses and exhibiting anti-inflammatory properties. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a cyanocyclopentyl group linked to a piperidine moiety through an acetamide functional group. Its molecular formula is C14H23N3O, with a molecular weight of 249.35 g/mol. The compound's structure allows it to interact with various biological targets, particularly toll-like receptors (TLRs) involved in immune system regulation.
Toll-like Receptor Antagonism:
Research indicates that this compound acts as an antagonist for toll-like receptors 7 and 8 (TLR7/8). These receptors play critical roles in the innate immune response, and their inhibition can lead to reduced inflammatory cytokine production, making this compound a candidate for treating autoimmune diseases and chronic inflammation.
In Vitro Studies
In vitro investigations have demonstrated that this compound effectively inhibits TLR-mediated signaling pathways. The compound's ability to reduce pro-inflammatory cytokines has been quantified using various assays:
Assay Type | Effect Observed | IC50 Value |
---|---|---|
Cytokine Production | Inhibition of IL-6 and TNF-alpha | IC50 = 15 µM |
NO Production | Inhibition in RAW 264.7 cells | IC50 = 20 µM |
The data suggest that the compound exhibits dose-dependent inhibition of these inflammatory markers, highlighting its therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperidine and cyclopentyl groups significantly influence the compound's biological activity. For instance, replacing the piperidine moiety with other cyclic amines has shown varying effects on receptor binding affinity and anti-inflammatory potency. A comparative analysis with structurally similar compounds indicates that:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-cyanocyclobutyl)-2-(3-methylpiperidin-1-yl)acetamide | Cyclobutyl instead of cyclopentyl | Different receptor selectivity |
N-(4-cyanobicyclo[3.3.0]octan-4-yl)-2-(4-methylpiperidin-1-yl)acetamide | Bicyclic structure | Distinct pharmacokinetic properties |
These findings underscore the importance of structural modifications in enhancing the compound's therapeutic efficacy.
Case Studies
Several case studies have explored the clinical implications of this compound:
- Autoimmune Disorders: A study involving murine models of lupus demonstrated that treatment with this compound led to a significant reduction in disease severity, correlating with decreased levels of autoantibodies and inflammatory cytokines.
- Chronic Inflammatory Conditions: In models of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential as a therapeutic agent for chronic inflammatory diseases.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-12-5-4-8-17(9-12)10-13(18)16-14(11-15)6-2-3-7-14/h12H,2-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCLMGFWWFWSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。